molecular formula C19H19Cl2N3OS B11478613 3-(3,4-Dichlorophenyl)-1-(5-methyl-2-thiazolin-2-yl)-1-(3,4-xylyl)urea

3-(3,4-Dichlorophenyl)-1-(5-methyl-2-thiazolin-2-yl)-1-(3,4-xylyl)urea

Cat. No.: B11478613
M. Wt: 408.3 g/mol
InChI Key: CJPCBDONPMXCBG-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROPHENYL)-3-(3,4-DIMETHYLPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a urea backbone substituted with dichlorophenyl, dimethylphenyl, and methyl-dihydrothiazolyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DICHLOROPHENYL)-3-(3,4-DIMETHYLPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The synthesis begins with the preparation of the 5-methyl-4,5-dihydro-1,3-thiazole ring. This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Urea Formation: The thiazole intermediate is then reacted with isocyanate derivatives of 3,4-dichlorophenyl and 3,4-dimethylphenyl groups. This step involves the nucleophilic addition of the thiazole nitrogen to the isocyanate carbon, followed by the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DICHLOROPHENYL)-3-(3,4-DIMETHYLPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(3,4-DICHLOROPHENYL)-3-(3,4-DIMETHYLPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROPHENYL)-3-(3,4-DIMETHYLPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-DICHLOROPHENYL)-3-(3,4-DIMETHYLPHENYL)UREA: Lacks the thiazole ring, which may affect its biological activity.

    1-(3,4-DICHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA: Lacks the dimethylphenyl group, potentially altering its chemical properties.

    1-(3,4-DIMETHYLPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA: Lacks the dichlorophenyl group, which may influence its reactivity.

Uniqueness

1-(3,4-DICHLOROPHENYL)-3-(3,4-DIMETHYLPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA is unique due to the presence of all three substituent groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C19H19Cl2N3OS

Molecular Weight

408.3 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1-(3,4-dimethylphenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

InChI

InChI=1S/C19H19Cl2N3OS/c1-11-4-6-15(8-12(11)2)24(19-22-10-13(3)26-19)18(25)23-14-5-7-16(20)17(21)9-14/h4-9,13H,10H2,1-3H3,(H,23,25)

InChI Key

CJPCBDONPMXCBG-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(C2=CC(=C(C=C2)C)C)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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